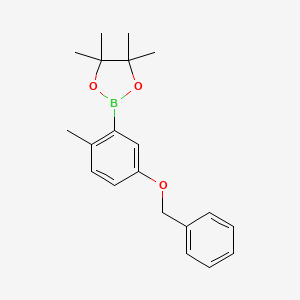

5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic acid ester functional group This compound is of significant interest in organic synthesis due to its versatility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(benzyloxy)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction of the ester can yield the corresponding boronic acid.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: 5-(Benzyloxy)-2-methylphenol.

Reduction: 5-(Benzyloxy)-2-methylphenylboronic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is used as a building block in the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals. Boronic esters are known to interact with biological molecules, making them useful in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism by which 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity.

Comparison with Similar Compounds

- 2-(Benzyloxy)phenylboronic acid pinacol ester

- 4-(Benzyloxy)phenylboronic acid pinacol ester

Comparison: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and steric properties. This distinguishes it from other benzyloxy-substituted boronic esters, which may lack this methyl group and therefore exhibit different chemical behaviors.

Biological Activity

5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group and a pinacol ester moiety, contributing to its reactivity and interactions with biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C20H25BO3. Its structure can be represented as follows:

This compound exhibits hydrophobic characteristics due to the presence of the aromatic groups, which may facilitate its interaction with biological membranes and proteins.

The biological activity of boronic acids often involves their ability to interact with specific biomolecules, particularly proteins. The mechanism of action for this compound may include:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity.

- Protein Interaction : The hydrophobic interactions with protein surfaces can alter protein conformation and function, potentially modulating signaling pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Anticancer Properties : Studies suggest that boronic acids can inhibit the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway. This mechanism is crucial for inducing apoptosis in cancer cells .

- Antimicrobial Activity : Some boronic acid derivatives have shown promise as antimicrobial agents. Their ability to inhibit bacterial growth may be linked to their interference with bacterial enzymes .

- Anti-inflammatory Effects : There is emerging evidence that certain boronic acids can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of MDM2-p53 interaction | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various boronic acid derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in several cancer cell lines by disrupting the MDM2-p53 interaction, leading to increased p53 activity and subsequent apoptosis .

Case Study: Enzyme Inhibition

In another research article, the compound was tested for its ability to inhibit serine proteases. The findings demonstrated that this compound effectively inhibited enzyme activity through reversible binding to the active site, highlighting its potential as a therapeutic agent in diseases where serine proteases are implicated .

Properties

Molecular Formula |

C20H25BO3 |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-5-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C20H25BO3/c1-15-11-12-17(22-14-16-9-7-6-8-10-16)13-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |

InChI Key |

NTUQTMJYLJGEGL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.